2-Methyl-1-((3-nitroquinolin-4-yl)amino)propan-2-ol
Overview
Description
2-Methyl-1-((3-nitroquinolin-4-yl)amino)propan-2-ol is an organic compound with the molecular formula C13H15N3O3 It is characterized by the presence of a quinoline ring substituted with a nitro group and an amino group, as well as a secondary alcohol group
Safety and Hazards
Mechanism of Action
Mode of Action
The mode of action of this compound is currently unknown . The interaction with its targets and the resulting changes are subjects of ongoing research.
Pharmacokinetics
The compound exhibits high gastrointestinal absorption, indicating good bioavailability . The compound has a LogP value of 1.81, indicating moderate lipophilicity, which may affect its distribution and elimination .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-((3-nitroquinolin-4-yl)amino)propan-2-ol typically involves a multi-step process. One common method starts with the reaction of 4-chloro-3-nitroquinoline with the trifluoroacetate salt of 1-amino-2-methylpropan-2-ol in the presence of triethylamine. The reaction is carried out in a mixture of toluene and 2-propanol .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-((3-nitroquinolin-4-yl)amino)propan-2-ol can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming new derivatives.
Oxidation: The secondary alcohol group can be oxidized to a ketone using oxidizing agents such as chromium trioxide.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides.
Oxidation: Chromium trioxide in acetic acid.
Major Products Formed
Reduction: 2-Methyl-1-((3-aminoquinolin-4-yl)amino)propan-2-ol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-Methyl-1-((3-nitroquinolin-4-yl)amino)propan-2-one.
Scientific Research Applications
2-Methyl-1-((3-nitroquinolin-4-yl)amino)propan-2-ol has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting infectious diseases and cancer.
Materials Science: The compound’s unique structure makes it a candidate for use in the development of novel materials with specific electronic or optical properties.
Biological Studies: It is used as a probe in biochemical assays to study enzyme activity and protein interactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Methyl-1-((3-aminoquinolin-4-yl)amino)propan-2-ol
- 2-Methyl-1-((3-chloroquinolin-4-yl)amino)propan-2-ol
- 2-Methyl-1-((3-methoxyquinolin-4-yl)amino)propan-2-ol
Uniqueness
2-Methyl-1-((3-nitroquinolin-4-yl)amino)propan-2-ol is unique due to the presence of both a nitro group and a secondary alcohol group
Properties
IUPAC Name |
2-methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O3/c1-13(2,17)8-15-12-9-5-3-4-6-10(9)14-7-11(12)16(18)19/h3-7,17H,8H2,1-2H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUIJTARFZIWNCK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC1=C(C=NC2=CC=CC=C21)[N+](=O)[O-])O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10553310 | |
Record name | 2-Methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
129655-57-8 | |
Record name | 2-Methyl-1-[(3-nitroquinolin-4-yl)amino]propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10553310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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